molecular formula C14H11NOS2 B14705842 5-Methyl-3-(1-naphthyl)rhodanine CAS No. 23517-79-5

5-Methyl-3-(1-naphthyl)rhodanine

Cat. No.: B14705842
CAS No.: 23517-79-5
M. Wt: 273.4 g/mol
InChI Key: HZRBSVWHHGYUAT-UHFFFAOYSA-N
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Description

5-Methyl-3-(1-naphthyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a naphthyl group at the 3-position and a methyl group at the 5-position, making it a unique structure with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(1-naphthyl)rhodanine typically involves the condensation of 1-naphthylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the rhodanine ring.

Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of solid catalysts like mesoporous materials and magnetic nanoparticles have been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(1-naphthyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-naphthyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-3-(1-naphthyl)rhodanine stands out due to its unique naphthyl substitution, which imparts distinct biological activities compared to other rhodanine derivatives. Its structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

23517-79-5

Molecular Formula

C14H11NOS2

Molecular Weight

273.4 g/mol

IUPAC Name

5-methyl-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11NOS2/c1-9-13(16)15(14(17)18-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

HZRBSVWHHGYUAT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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